

Application Notes and Protocols for AZD1480, a JAK1/2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050

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Note: The compound "**AZ14133346**" is not found in publicly available databases and is presumed to be a typographical error. This document focuses on the well-characterized and commercially available Janus kinase (JAK) inhibitor, AZD1480.

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of JAK1 and JAK2 kinases.[1][2][3] It demonstrates significant selectivity for JAK2 over JAK3 and Tyk2.[3][4] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for cytokine and growth factor-mediated cellular responses, including proliferation, survival, and inflammation.[5][6] Dysregulation of this pathway is implicated in various malignancies, making JAK kinases attractive therapeutic targets.[5][7] AZD1480 effectively blocks the phosphorylation of STAT3, a key downstream effector in this pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[1][3][4][5]

Commercial Suppliers

AZD1480 is available from various commercial suppliers for research purposes, including:

- Selleck Chemicals[4]
- MedchemExpress[1]

- AdooQ Bioscience[8]
- APExBIO[9]
- Cayman Chemical[10]
- LKT Labs[11]

Data Presentation

Table 1: In Vitro Inhibitory Activity of AZD1480

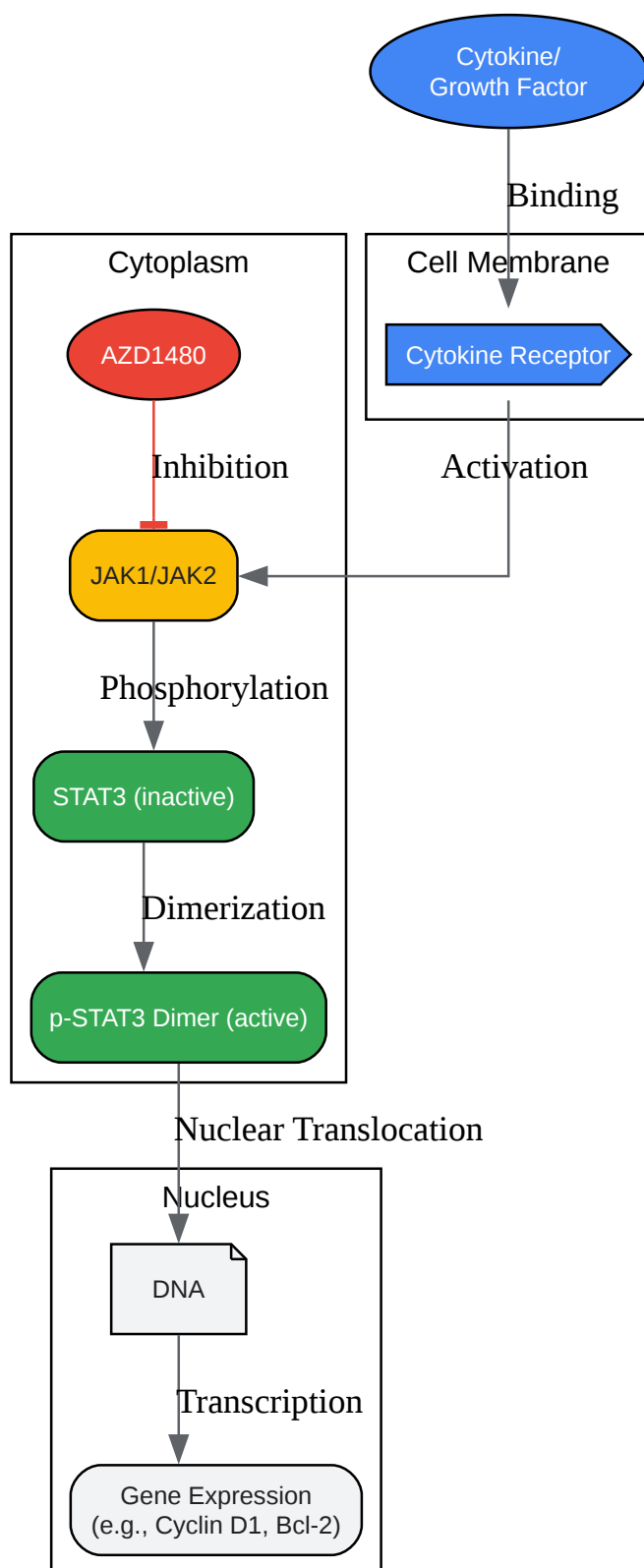
Target	Assay Type	IC50 / Ki	Cell Line / Conditions	Reference
JAK2	Cell-free enzymatic assay	0.26 nM (Ki)	Recombinant JAK2	[3]
JAK1	Cell-free enzymatic assay	1.3 nM (IC50)	Recombinant JAK1	[1]
JAK2	Cell-free enzymatic assay	<0.4 nM (IC50)	Recombinant JAK2	[1]
STAT5 Phosphorylation	Cell-based assay	46 nM (IC50)	Ba/F3 TEL-Jak2 cells	[3]
Cell Proliferation	Cell-based assay	60 nM (GI50)	Ba/F3 TEL-Jak2 cells	[3]

Table 2: Cellular Activity of AZD1480 in Cancer Cell Lines

Cell Line Type	Cell Lines	Assay	EC50 / IC50	Incubation Time	Reference
Pediatric Solid Tumors	7 Neuroblastoma, 7 Rhabdomyosarcoma, 2 Ewing Sarcoma	Cell Viability (MTS)	Median EC50: 1.5 μ M (Range: 0.36-5.37 μ M)	72 hours	[12] [13]
Small Cell Lung Cancer	H82, N592, and others	Cell Proliferation	IC50 Range: 0.73-3.08 μ mol/L	72 hours	[14]
Pediatric Preclinical Testing Program (PPTP) Panel	23 cell lines	Cell Viability (DIMSCAN)	Median rIC50: 1.5 μ M (Range: 0.3 μ M - 5.9 μ M)	96 hours	[15]

Signaling Pathway

AZD1480 primarily targets the JAK/STAT signaling pathway. Upon cytokine or growth factor binding to their receptors, JAK kinases are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, survival, and inflammation. AZD1480, by inhibiting JAK1 and JAK2, prevents the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes such as Cyclin D1, Bcl-2, and Survivin.[\[7\]](#)[\[12\]](#)[\[13\]](#)



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Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of AZD1480 on the viability of cancer cell lines.^{[4][12][13]}

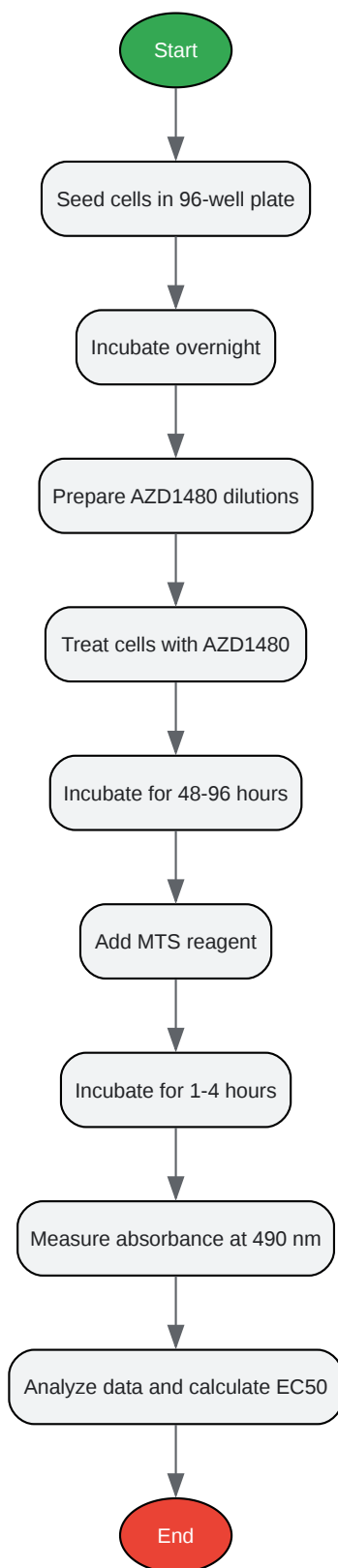
Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 5-10% FBS)
- 96-well cell culture plates
- AZD1480 stock solution (e.g., 20 mM in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of AZD1480 in complete medium from the stock solution. A typical concentration range is 0.1 to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest AZD1480 treatment.
- Remove the medium from the wells and add 100 μ L of the prepared AZD1480 dilutions or vehicle control to the respective wells.
- Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.



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Caption: Workflow for an in vitro cell viability assay using AZD1480.

Protocol 2: Western Blotting for Phospho-STAT3 Inhibition

This protocol outlines the steps to assess the inhibitory effect of AZD1480 on STAT3 phosphorylation.^{[4][12]}

Materials:

- Cancer cell lines
- 6-well cell culture plates
- AZD1480 stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of AZD1480 (e.g., 0.1 to 2.5 μ M) or vehicle control for a specified time (e.g., 2-24 hours).

- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Centrifuge the lysates and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.[\[3\]](#)[\[5\]](#)[\[15\]](#)

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation
- AZD1480 formulation for oral gavage (e.g., suspended in 0.5% hypromellose and 0.1% Tween 80)[\[12\]](#)[\[15\]](#)
- Vehicle control

- Calipers for tumor measurement

Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer AZD1480 (e.g., 30-60 mg/kg, once or twice daily) or vehicle control by oral gavage.^{[3][15]}
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
- Analyze tumor growth inhibition and changes in survival rates between the treatment and control groups.

Concluding Remarks

AZD1480 is a valuable research tool for investigating the role of the JAK/STAT signaling pathway in cancer and other diseases. The protocols provided here offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful attention to dosage, treatment duration, and appropriate controls is essential for obtaining reliable and reproducible results.

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- To cite this document: BenchChem. [Application Notes and Protocols for AZD1480, a JAK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612050#commercial-suppliers-of-az14133346]

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